molecular formula C22H25N7O3S B5571396 1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5571396
M. Wt: 467.5 g/mol
InChI Key: XUMRWILQHXFYPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related purine derivatives often involves multi-step chemical reactions aiming to introduce specific functional groups that contribute to the molecule's biological activity. For instance, compounds with alkylamino substituents have been synthesized and tested for various biological activities, indicating the importance of precise chemical modifications in achieving desired pharmacological properties (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives often includes the use of spectroscopic methods such as NMR and mass spectrometry, as well as elemental analysis to elucidate the structure of newly synthesized compounds. For example, organosulphur thiazolo-pyrimidines, related to purine bases, have been synthesized and structurally characterized, showcasing the diversity and complexity of purine analogs (Goyal et al., 2023).

Chemical Reactions and Properties

The chemical reactions involving purine derivatives can range from substitutions, additions, to cyclization reactions, depending on the desired chemical modifications. The synthesis of 6-purineselenyl and various substituted purine diones demonstrates the versatility of purine chemistry (Gobouri, 2020).

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Chemical Synthesis and Dopaminergic Features : Compounds related to the specified chemical structure have been synthesized and evaluated for their binding affinity at dopamine and serotonin receptors. For instance, derivatives showing selective D2 receptor ligands with binding affinity in the nanomolar range were identified, indicating potential therapeutic applications in conditions related to dopamine receptor activity (Kostic-Rajacic et al., 1998).

  • Crystal Structure Analysis : Research on similar compounds has been conducted to understand their molecular geometry and hydrogen bonding networks, which are crucial for their pharmacological activity. The structural analysis contributes to the design of compounds with optimized interactions with biological targets (Karczmarzyk et al., 1995).

  • Biological Activity of Substituted Pyridines and Purines : Some derivatives have been tested for their hypoglycemic and hypolipidemic activity, with certain compounds showing potential as candidates for further pharmacological studies. This highlights their potential use in metabolic disorders (Kim et al., 2004).

  • Antiviral Activity : The synthesis of novel purine analogues and their evaluation against various viruses demonstrate the potential antiviral applications of these compounds. Moderate activity against rhinoviruses was observed in some cases, suggesting a starting point for the development of new antiviral agents (Kim et al., 1978).

  • Cardiovascular Activity : Research on 8-alkylamino derivatives of purine-diones showed that certain compounds exhibit strong prophylactic antiarrhythmic activity. This suggests their potential in the treatment of cardiovascular diseases (Chłoń-Rzepa et al., 2004).

  • Antihistaminic Agents : The synthesis and testing of benzimidazole derivatives for H1-antihistaminic activity indicate their potential in allergy treatment. Some derivatives showed potent activity, highlighting the chemical structure's relevance in designing new antihistaminic drugs (Iemura et al., 1986).

properties

IUPAC Name

1,3,7-trimethyl-8-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3S/c1-25-17-18(26(2)22(32)27(3)19(17)31)24-20(25)33-21-23-14-9-5-6-10-15(14)29(21)13-16(30)28-11-7-4-8-12-28/h5-6,9-10H,4,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRWILQHXFYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethyl-8-[1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-3,7-dihydro-purine-2,6-dione

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